Dynamin IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dynamin IN-1 is a potent inhibitor of dynamin, a GTPase protein essential for membrane fission during clathrin-mediated endocytosis. This compound has an IC50 value of 1.0 µM, making it highly effective in inhibiting dynamin activity . This compound is primarily used in scientific research to study the role of dynamin in various cellular processes, including endocytosis and synaptic vesicle recycling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dynamin IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to verify the compound’s chemical structure and activity. The use of automated systems and advanced analytical techniques would be essential to maintain consistency and efficiency in production .

Análisis De Reacciones Químicas

Types of Reactions

Dynamin IN-1 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Aplicaciones Científicas De Investigación

Dynamin IN-1 has a wide range of scientific research applications, including:

Chemistry: Used to study the role of dynamin in chemical reactions and molecular interactions.

Biology: Helps in understanding the mechanisms of endocytosis and synaptic vesicle recycling.

Medicine: Investigated for its potential therapeutic applications in treating diseases related to dynamin dysfunction, such as neurodegenerative disorders.

Industry: Used in the development of new drugs and therapeutic agents targeting dynamin

Mecanismo De Acción

Dynamin IN-1 exerts its effects by inhibiting the GTPase activity of dynamin, preventing the hydrolysis of GTP and subsequent membrane fission during clathrin-mediated endocytosis . This inhibition disrupts the formation of clathrin-coated vesicles, affecting various cellular processes such as receptor turnover and nutrient uptake . The molecular targets of this compound include the GTPase domain of dynamin, which is essential for its enzymatic activity .

Comparación Con Compuestos Similares

Similar Compounds

Dynasore: Another potent dynamin inhibitor with similar functions but different chemical structure.

MiTMAB: A dynamin inhibitor that targets the pleckstrin homology domain of dynamin.

Dyngo-4a: A small molecule inhibitor of dynamin with distinct binding properties.

Uniqueness

Dynamin IN-1 is unique due to its high potency and specificity for the GTPase domain of dynamin. Unlike other inhibitors, it has a well-defined mechanism of action and has been extensively studied in various scientific research applications .

Actividad Biológica

Dynamin IN-1 is a small molecule inhibitor that targets dynamin, a GTPase crucial for membrane fission during endocytosis. Its biological activity has been investigated across various cellular contexts, particularly in neuronal and cancer cell systems. This article summarizes key findings regarding its mechanism of action, effects on cellular processes, and implications for therapeutic applications.

Dynamin is involved in the scission of vesicles from membranes, a critical step in endocytosis. This compound inhibits dynamin's GTPase activity, thereby blocking the endocytic process. This inhibition affects synaptic vesicle recycling and has been shown to alter neurotransmitter release in neuronal cells.

Key Findings:

- Inhibition of Endocytosis : Studies have demonstrated that this compound effectively blocks the endocytosis of synaptic vesicles in neurons, leading to impaired neurotransmission (Ferguson et al., 2007) .

- Impact on Synaptic Function : The compound's action results in reduced synaptic vesicle recycling rates, which can lead to synaptic dysfunction and alterations in neuronal signaling (Hayashi et al., 2008) .

Cellular Effects

The biological activity of this compound extends beyond neuronal cells. Research indicates its potential effects on cancer cells, particularly hepatocellular carcinoma (HCC).

Cancer Cell Studies:

- Hepatocellular Carcinoma : In HCC models, upregulation of dynamin isoforms has been correlated with poor prognosis. The application of this compound may provide insights into therapeutic strategies targeting dynamin-related pathways in cancer (Zhang et al., 2020) .

- Cell Fusion Mechanisms : Dynamin's role in cell fusion processes, such as those occurring in osteoclasts and myoblasts, has been linked to its endocytic functions. Inhibition by this compound can disrupt these processes, indicating its broader implications for cell biology (Zhou et al., 2014) .

Table 1: Summary of Key Research Findings on this compound

| Study | Cell Type | Main Findings | Implications |

|---|---|---|---|

| Ferguson et al., 2007 | Neurons | Blocked synaptic vesicle recycling | Impaired neurotransmission |

| Zhang et al., 2020 | HCC Cells | Upregulation of dynamin correlates with poor prognosis | Potential therapeutic target |

| Zhou et al., 2014 | Osteoclasts | Required for cell fusion processes | Disruption may affect bone remodeling |

Case Studies

Case Study 1: Neuronal Synaptic Activity

In a controlled experiment, neurons treated with this compound exhibited significantly reduced rates of endocytosis during high-frequency stimulation. This was measured using fluorescence microscopy to track synaptic vesicle recycling. The results indicated that the inhibition of dynamin directly correlated with decreased neurotransmitter release.

Case Study 2: Hepatocellular Carcinoma

A cohort study involving HCC patients revealed that those with elevated levels of dynamin expression had worse overall survival rates. Application of this compound in vitro showed reduced proliferation rates in high dynamin-expressing cancer cells, suggesting a potential therapeutic role for targeting dynamin pathways in cancer treatment.

Propiedades

IUPAC Name |

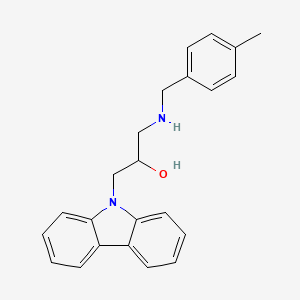

1-carbazol-9-yl-3-[(4-methylphenyl)methylamino]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c1-17-10-12-18(13-11-17)14-24-15-19(26)16-25-22-8-4-2-6-20(22)21-7-3-5-9-23(21)25/h2-13,19,24,26H,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWXMTLLUDXGNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.